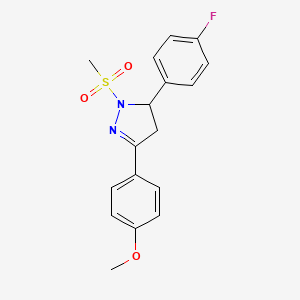
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Corroboration
The synthesis of novel pyrazole derivatives involves various chemical reactions, including the Vilsmeier-Haack reaction, to produce compounds with potential biological properties. These derivatives have been explored for antioxidant, anti-breast cancer, and anti-inflammatory activities. The molecular docking studies suggest some compounds exhibit significant anti-inflammatory properties by inhibiting COX-2 and showing HRBC membrane stabilization properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antimicrobial Activity
Derivatives synthesized through various reactions, including the Vilsmeier-Haack reaction, have been evaluated for their antimicrobial activity. Compounds such as Schiff bases have demonstrated excellent antimicrobial activity compared to other derivatives, highlighting their potential as antimicrobial agents (Puthran et al., 2019).
Antimicrobial and Antitubercular Agents
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and assessed for their antimicrobial and antitubercular activities. Molecular docking studies suggest these compounds could serve as potential antitubercular agents, with some showing good antibacterial activity against various bacterial strains (Shingare et al., 2022).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. The studies indicate these compounds exhibit high inhibition efficiency, highlighting their potential in corrosion protection applications (Yadav et al., 2016).
Anti-inflammatory Agents
Studies on novel 1,5-diarylpyrazole derivatives have led to the development of anti-inflammatory agents with fewer side effects than existing drugs. These studies extensively explored structure-activity relationships, identifying key substituents that enhance anti-inflammatory and analgesic activities (Tsuji et al., 1997).
Docking Simulations and Molecular Studies
Docking simulations and crystal structure analyses of various pyrazole derivatives have been conducted to understand their interactions with biological targets. These studies help in elucidating the potential bioactive properties of these compounds, guiding future drug development efforts (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-23-15-9-5-12(6-10-15)16-11-17(20(19-16)24(2,21)22)13-3-7-14(18)8-4-13/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPHWANLKLALDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

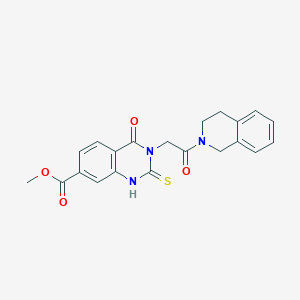

![5-[(2-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2962451.png)
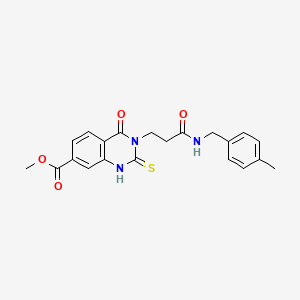
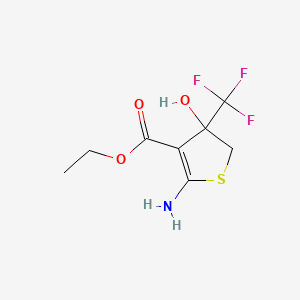
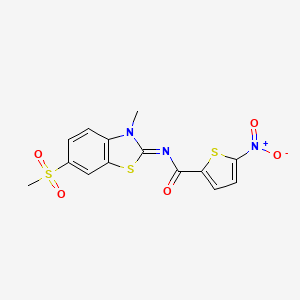
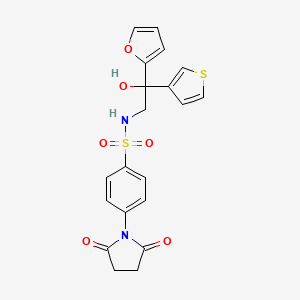
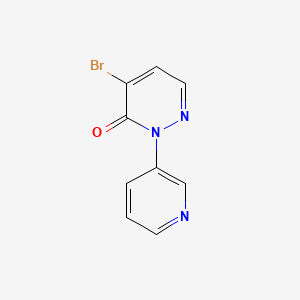
![6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2962462.png)
![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2962465.png)
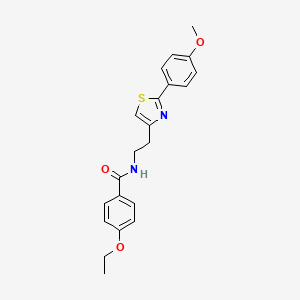
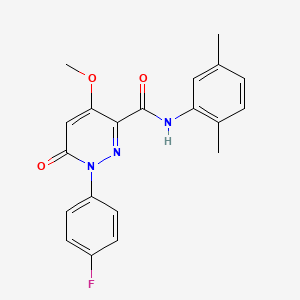
![(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone](/img/structure/B2962472.png)
![5-Fluoro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2962473.png)